Isocorydine
Overview
Description
Isocorydine is an aporphine alkaloid belonging to the benzylisoquinoline class of alkaloids. It is naturally found in various plant species, particularly those in the Papaveraceae family. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective properties .
Mechanism of Action
Target of Action
Isocorydine (ICD) is an isoquinoline alkaloid that exhibits strong antitumor effects on numerous human cell lines . The primary targets of ICD are the energy metabolism and filamentous actin structures of cancer cells . These targets play a crucial role in the proliferation, migration, and invasion of cancer cells .
Mode of Action
ICD interacts with its targets by disrupting the energy metabolism and filamentous actin structures of cancer cells . This disruption leads to significant changes in the cytoskeleton morphology and mechanical properties of the cells . Specifically, ICD causes deformation and depolymerization of cytoskeletal actin .
Biochemical Pathways
The action of ICD affects several biochemical pathways. It leads to changes in the contents of reactive oxygen species (ROS), the mitochondrial membrane potential (MMP), ATP, and mitochondrial respiratory chain complex enzymes I-IV in cancer cells . These changes disrupt the normal functioning of these pathways, leading to downstream effects such as decreased proliferation and increased apoptosis of cancer cells .
Pharmacokinetics
The pharmacokinetics of ICD have been studied in rats using a high-performance liquid chromatography with diode-array detection (HPLC-DAD) method . ICD is well-absorbed after oral administration, and the absolute bioavailability was found to be 76.5% . The half-life of ICD after intravenous and oral administration was 2.2 hours and 2.0 hours, respectively . These ADME properties impact the bioavailability of ICD, influencing its therapeutic efficacy.
Result of Action
The action of ICD results in significant molecular and cellular effects. It significantly inhibits the proliferation of oral tongue squamous cells (Cal-27), with an IC50 of 0.61 mM after 24 hours of treatment . The invasion, migration, and adhesion of cancer cells are decreased . In comparison to an untreated group, the activities of mitochondrial respiratory chain complex enzymes I-IV are significantly decreased . The ROS production increases, the MMP decreases by 43.65%, and the ATP content decreases . Ultimately, the apoptosis rate of cancer cells increases up to 10.57% after 24 hours of action .
Biochemical Analysis
Biochemical Properties
Isocorydine interacts with various biomolecules, playing a significant role in biochemical reactions . It has been shown to inhibit cell proliferation in hepatocellular carcinoma cell lines by inducing G2/M cell cycle arrest and apoptosis . Additionally, it targets the drug-resistant cellular side population (or cancer stem cells) through inducing PDCD4-related apoptosis .
Cellular Effects
This compound exerts strong antitumor effects on numerous human cell lines . It significantly inhibits the proliferation of oral tongue squamous cells (Cal-27), with an IC50 of 0.61 mM after 24 hours of treatment . The invasion, migration, and adhesion of cancer cells are decreased, and cytoskeletal actin is deformed and depolymerized .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. The oxidization mechanism of this compound involves four molecules of Fremy’s radicals, which results in this compound losing relevant hydrogen atoms in its chemical structure . This structural modification at C-8 significantly improves the biological activity of this alkaloid .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the activities of mitochondrial respiratory chain complex enzymes I-IV are significantly decreased by 50.72%, 27.39%, 77.27%, and 73.89%, respectively . The ROS production increases, the MMP decreases by 43.65%, and the ATP content decreases to 17.1 ± 0.001 (mmol/mL); ultimately, the apoptosis rate of cancer cells increases up to 10.57% after 24 hours of action .
Metabolic Pathways
This compound disrupts energy metabolism, which is a key aspect of its anticancer activity . It causes mitochondrial dysfunction, leading to changes in the contents of reactive oxygen species (ROS), the mitochondrial membrane potential (MMP), ATP, and mitochondrial respiratory chain complex enzymes I–IV .
Subcellular Localization
Given its impact on mitochondrial function and energy metabolism, it can be inferred that this compound likely interacts with components of the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocorydine can be synthesized through several chemical routes. One common method involves the condensation of appropriate benzylisoquinoline precursors under specific reaction conditions. For instance, the synthesis may involve the use of methoxy-substituted benzylisoquinoline derivatives, followed by cyclization and methylation reactions .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural plant sources. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. Advances in biotechnological methods have also enabled the production of this compound through microbial fermentation processes .
Chemical Reactions Analysis
Types of Reactions
Isocorydine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isocorydione and other derivatives.
Reduction: Reduction reactions can convert this compound to dihydrothis compound.
Substitution: Substitution reactions, particularly at the methoxy groups, can yield a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include isocorydione, dihydrothis compound, and various substituted derivatives. These products often exhibit enhanced biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Isocorydine serves as a precursor for the synthesis of novel alkaloid derivatives with potential pharmaceutical applications.
Biology: It has been used in studies investigating its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound exhibits significant anticancer activity, particularly against hepatocellular carcinoma and oral squamous cell carcinoma.
Comparison with Similar Compounds
Isocorydine is compared with other aporphine alkaloids such as:
Glaucine: Known for its bronchodilator and anti-inflammatory properties.
Boldine: Exhibits antioxidant and hepatoprotective activities.
Nuciferine: Has antipsychotic and anti-inflammatory effects.
This compound stands out due to its potent anticancer activity and ability to target drug-resistant cancer cells .
Properties
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELDJEKNFOQJOY-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023580 | |
Record name | Isocorydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (S)-Isocorydine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
475-67-2 | |
Record name | (+)-Isocorydine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isocorydine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isocorydine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOCORYDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (S)-Isocorydine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
185 °C | |
Record name | (S)-Isocorydine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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